2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16211551
InChI: InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2
SMILES:
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

CAS No.:

Cat. No.: VC16211551

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine -

Specification

Molecular Formula C9H9BrF3NO
Molecular Weight 284.07 g/mol
IUPAC Name 2-[2-bromo-4-(trifluoromethyl)phenoxy]ethanamine
Standard InChI InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2
Standard InChI Key BJGQPLLHPIGEKH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)Br)OCCN

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine. Its molecular formula is C9H9BrF3NO\text{C}_9\text{H}_9\text{BrF}_3\text{NO}, with a molecular weight of 284.08 g/mol . The structure features a phenoxy ring substituted with bromine (Br) and trifluoromethyl (CF3\text{CF}_3) groups, linked to an ethylamine moiety via an ether bond (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H9BrF3NO\text{C}_9\text{H}_9\text{BrF}_3\text{NO}
Molecular Weight284.08 g/mol
IUPAC Name2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine
CAS Registry NumberNot formally assigned

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2-bromo-4-trifluoromethyl-phenoxy)-ethylamine leverages methodologies from patented processes for analogous compounds . A three-step strategy is optimal:

Step 1: Alkylation of 2-Bromo-4-trifluoromethylphenol

Reacting 2-bromo-4-trifluoromethylphenol with 1,2-dibromoethane in the presence of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields 1-bromo-2-(2-bromo-4-trifluoromethylphenoxy)ethane :

Ar-OH+BrCH2CH2BrNaOH, PTCAr-O-CH2CH2Br+HBr\text{Ar-OH} + \text{BrCH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaOH, PTC}} \text{Ar-O-CH}_2\text{CH}_2\text{Br} + \text{HBr}

Conditions: 80–100°C, 6–8 hours, solvent-free .

Step 2: Gabriel Synthesis of the Amine

The bromide intermediate undergoes nucleophilic substitution with potassium phthalimide to form the phthalimide-protected amine :

Ar-O-CH2CH2Br+K-phthalimideAr-O-CH2CH2-phthalimide+KBr\text{Ar-O-CH}_2\text{CH}_2\text{Br} + \text{K-phthalimide} \rightarrow \text{Ar-O-CH}_2\text{CH}_2\text{-phthalimide} + \text{KBr}

Conditions: 120–150°C, 12 hours, no solvent .

Step 3: Deprotection to Ethylamine

Hydrazinolysis or acid hydrolysis removes the phthalimide group, yielding the free amine :

Ar-O-CH2CH2-phthalimideNH2NH2Ar-O-CH2CH2NH2+phthalhydrazide\text{Ar-O-CH}_2\text{CH}_2\text{-phthalimide} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Ar-O-CH}_2\text{CH}_2\text{NH}_2 + \text{phthalhydrazide}

Optimization Challenges

  • Regioselectivity: Competing O- vs. N-alkylation necessitates strict temperature control .

  • Purity: Residual phthalimide byproducts require chromatographic purification .

Physicochemical Properties

Thermal and Solubility Profiles

Data from structurally related compounds suggest:

  • Melting Point: Estimated 90110C90–110^\circ\text{C} (similar to 2-bromo-4-methoxy-1-(trifluoromethyl)benzene, m.p. ≈ 85°C) .

  • Boiling Point: >200°C under reduced pressure .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .

Table 2: Predicted Physicochemical Properties

PropertyValue
Density1.6–1.8 g/cm³
LogP (Partition Coefficient)3.2–3.8 (hydrophobic)
Vapor Pressure0.01 mmHg at 25°C

Reactivity and Stability

  • Nucleophilic Sites: The amine group participates in acylations (e.g., with acid chlorides) and condensations (e.g., Schiff base formation).

  • Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to the para position relative to the phenoxy group .

  • Stability: Sensitive to strong acids/bases due to hydrolyzable ether and amine bonds .

Pharmaceutical Applications

Role as a Synthetic Intermediate

This compound is pivotal in synthesizing carvedilol and tamsulosin, drugs targeting hypertension and benign prostatic hyperplasia, respectively . The ethylamine side chain facilitates β-adrenergic receptor binding, while the trifluoromethyl group enhances metabolic stability .

Table 3: Drug Candidates Derived from 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

Drug CandidateTherapeutic ClassRole of Intermediate
CarvedilolBeta-blockerProvides aryloxypropanolamine backbone
TamsulosinAlpha-blockerContributes to sulfonamide linkage

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Increases lipophilicity and membrane permeability .

  • Bromine Atom: Serves as a leaving group for further functionalization (e.g., Suzuki couplings) .

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